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molecular formula C9H7ClN2 B1603811 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile CAS No. 854267-89-3

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Cat. No. B1603811
M. Wt: 178.62 g/mol
InChI Key: FBIJKNDFKKNDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04966902

Procedure details

6.5 g (0.217 mol) of 80% strength sodium hydride in white oil are suspended in 170 ml of tetrahydrofuran and a solution of 15.3 g (0.1 mol) of 6-chloro-pyridine-3-acetonitrile in 60 ml of tetrahydrofuran is added dropwise. The mixture is stirred until completion of gas evolution, cooled and a solution of 14.3 g (0.1 mol) of 1-bromo-2-chloro-ethane in 15 ml of tetrahydrofuran are added dropwise at 5°-20° C. The mixture is stirred for 2 hours at room temperature, poured into concentrated sodium chloride solution and extracted using ether. The crude product, freed from solvent, is taken up in ethyl acetate and filtered through a bed of 200 g of silica gel. 14.3 g of a brownish, semi-crystalline material are thus obtained, which is purified by bulb tube distillation. 5.8 g (32.5% of theory) of an oil, which solidifies on cooling, are distilled at an apparatus temperature of 130°-140° C. and 0.08 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
170 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[N:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.Br[CH2:14][CH2:15]Cl.[Cl-].[Na+]>O1CCCC1>[Cl:3][C:4]1[N:9]=[CH:8][C:7]([C:10]2([C:11]#[N:12])[CH2:15][CH2:14]2)=[CH:6][CH:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CC#N
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
14.3 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred until completion of gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
The mixture is stirred for 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted
FILTRATION
Type
FILTRATION
Details
filtered through a bed of 200 g of silica gel
CUSTOM
Type
CUSTOM
Details
14.3 g of a brownish, semi-crystalline material are thus obtained
CUSTOM
Type
CUSTOM
Details
which is purified by bulb tube
DISTILLATION
Type
DISTILLATION
Details
distillation
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
DISTILLATION
Type
DISTILLATION
Details
are distilled at an apparatus temperature of 130°-140° C. and 0.08 mbar

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=N1)C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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